molecular formula C8H12N2O2 B1409055 1-(Oxan-2-yl)-1H-pyrazol-4-ol CAS No. 1394969-04-0

1-(Oxan-2-yl)-1H-pyrazol-4-ol

Cat. No.: B1409055
CAS No.: 1394969-04-0
M. Wt: 168.19 g/mol
InChI Key: ABKOWXIYQYXRMS-UHFFFAOYSA-N
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Description

1-(Oxan-2-yl)-1H-pyrazol-4-ol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of an oxane ring attached to a pyrazol-4-ol moiety, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxan-2-yl)-1H-pyrazol-4-ol typically involves the reaction of oxane derivatives with pyrazole precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Oxan-2-yl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Oxan-2-yl)-1H-pyrazol-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Oxan-2-yl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby affecting metabolic pathways. For instance, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. Additionally, it can interact with DNA, causing disruption in cellular processes, which is beneficial in anticancer therapies .

Comparison with Similar Compounds

Uniqueness: 1-(Oxan-2-yl)-1H-pyrazol-4-ol stands out due to its unique combination of an oxane ring and a pyrazole moiety, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(oxan-2-yl)pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c11-7-5-9-10(6-7)8-3-1-2-4-12-8/h5-6,8,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKOWXIYQYXRMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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